4-(Trifluoromethyl)isoindolin-1-one

Description

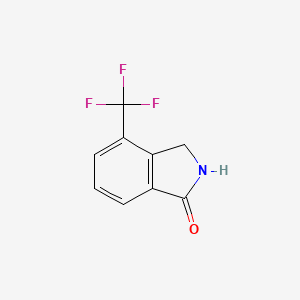

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOAUXNGRMUPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of 4 Trifluoromethyl Isoindolin 1 One

Reactivity Patterns Influenced by the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its distinct electronic properties. Its impact on the 4-position of the isoindolin-1-one (B1195906) ring system dictates the molecule's susceptibility to various chemical reactions.

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry. nih.gov This strong inductive effect (-I effect) significantly decreases the electron density of the aromatic ring to which it is attached. This property can enhance the reactivity of adjacent functional groups. nih.gov In the context of 4-(trifluoromethyl)isoindolin-1-one, the CF₃ group polarizes the benzene (B151609) ring, which can facilitate certain chemical reactions and stabilize intermediates. nih.gov The electron-withdrawing nature of the trifluoromethyl group is known to enhance the electrophilic character at other sites within a molecule. nih.gov This increased electrophilicity can lead to greater positive charge-delocalization in reaction intermediates, which can in turn influence the chemo-, regio-, and stereoselectivity of chemical transformations. nih.gov

The electronic modifications induced by the trifluoromethyl group directly influence the nucleophilic and electrophilic character of the this compound molecule. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the isoindolin-1-one core. nih.gov The carbonyl carbon of the lactam ring, in particular, becomes more susceptible to attack by nucleophiles.

Conversely, the electron-deficient nature of the aromatic ring generally deactivates it towards electrophilic aromatic substitution reactions. However, this feature makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at an appropriate position. The activation of electrophilic sites is a primary consequence of the inductive electron-withdrawing effects of the CF₃ group. nih.gov Research into related structures, such as tertiary enamides, has shown that the introduction of a CF₃ group is crucial for facilitating radical addition and subsequent cyclization processes to form trifluoromethyl-containing isoindolinones. nih.govrsc.org

Derivatization of the Isoindolin-1-one Scaffold

The this compound structure serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. nih.govacs.org Its unique reactivity allows for strategic derivatization, particularly through intramolecular cyclization reactions.

A key transformation of isoindolin-1-one derivatives involves their intramolecular cyclization to yield fused heterocyclic systems like benzotriazines and cinnolines. nih.govacs.orgresearcher.life This process typically involves a 3-substituted isoindolin-1-one precursor, which can be synthesized from starting materials like 2-cyanobenzaldehyde (B126161). nih.govacs.org For instance, the synthesis of 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one (a derivative of the primary compound of interest) has been reported as a key intermediate for these cyclizations. nih.gov This intermediate is prepared through a nucleophilic addition reaction between 2-cyanobenzaldehyde and a substituted 2-nitroaniline, followed by cyclization and rearrangement. acs.org

The general procedure for the subsequent intramolecular cyclization involves dissolving the isoindolin-1-one derivative in a solution of 5% potassium hydroxide (B78521) in methanol (B129727) and heating the mixture. acs.org This base-catalyzed reaction leads to the formation of the desired complex heterocycles. acs.org

The synthesis of 1,2,4-benzotriazine (B1219565) derivatives can be achieved from 3-((nitrophenyl)amino)isoindolin-1-one precursors. nih.govacs.org The reaction proceeds via an intramolecular cyclization. A study reported the synthesis of various substituted isoindolin-1-ones and their successful conversion to the corresponding novel 1,2,4-[e]-benzotriazines in good yields through an economical two-step process. nih.gov The table below details the synthesis of a key trifluoromethyl-containing intermediate.

| Product Name | Starting Materials | Yield | Physical Appearance | Reference |

|---|---|---|---|---|

| 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one | 2-Cyanobenzaldehyde and 2-Nitro-4-(trifluoromethyl)aniline | 39% | Yellow solid | nih.gov |

In a similar fashion, cinnoline (B1195905) derivatives can be synthesized through the intramolecular cyclization of appropriate 3-substituted isoindolin-1-ones. nih.govacs.orgresearcher.life Cinnoline itself is an aromatic heterocyclic compound isomeric with quinoxaline (B1680401) and quinazoline. wikipedia.org The synthetic approach from isoindolin-1-ones provides a versatile route to this important class of nitrogen-containing heterocycles. nih.govacs.org The process involves the base-mediated cyclization of a precursor like 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile, which is itself formed from 2-cyanobenzaldehyde. acs.org This methodology has been developed to produce a series of novel cinnolines with fair-to-high yields. nih.gov

| Reaction Step | Description | Key Reagents | Reference |

|---|---|---|---|

| Step 1: Isoindolin-1-one Formation | Nucleophilic addition, cyclization, and rearrangement | 2-Cyanobenzaldehyde, Substituted Aniline/Acetonitrile (B52724), 5% KOH in MeOH | acs.org |

| Step 2: Intramolecular Cyclization | Base-catalyzed ring closure | Substituted Isoindolin-1-one, 5% KOH in MeOH | acs.org |

Functionalization at the 3-Position

The C-3 position of the isoindolin-1-one core is a primary site for introducing molecular complexity. A variety of synthetic methods have been developed to install substituents at this position, leading to a diverse array of derivatives. While direct functionalization of the C-3 methylene (B1212753) group of pre-formed this compound is one approach, many strategies construct the heterocyclic ring with the desired C-3 substituent already incorporated.

One-pot, multi-component reactions are particularly effective for this purpose. For instance, a catalyst- and solvent-free, three-component reaction between a 2-formylbenzoic acid, a primary amine, and a trialkyl phosphite (B83602) can yield isoindolin-1-one-3-phosphonates in excellent yields. researchgate.net This method is notable for its mild conditions, proceeding at ambient temperature. researchgate.net

Another powerful strategy involves base-promoted cascade reactions. Starting from ortho-carbonyl-substituted benzonitriles and pronucleophiles like ((chloromethyl)sulfonyl)benzenes, it is possible to synthesize isoindolin-1-ones with a tetrasubstituted C-3 position, including two alkyl groups or a methylene group. researchgate.net These reactions, facilitated by simple bases such as potassium carbonate, proceed through a sequence of bond-forming events without the need for transition metal catalysts. researchgate.net The process can involve up to six elemental steps in a single pot, showcasing high efficiency. researchgate.net

Furthermore, rhodium-catalyzed annulation of N-benzoylsulfonamides with various olefins provides access to a broad range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov This transformation is compatible with both terminal and internal olefins. nih.gov A key feature of this methodology is the ability to construct a new N-substituted quaternary center at the C-3 position. nih.gov

The following table summarizes selected methods for the synthesis of 3-substituted isoindolinones, which are applicable to the 4-(trifluoromethyl) analogue.

| Reaction Type | Reactants | Key Features | Product Type |

| Three-Component Reaction | 2-Formylbenzoic acid, primary amine, trialkyl phosphite | Catalyst- and solvent-free, ambient temperature | Isoindolin-1-one-3-phosphonate |

| Base-Promoted Cascade | o-Carbonylbenzonitrile, ((chloromethyl)sulfonyl)benzene | Metal-free, mild conditions, one-pot | 3,3-Dialkylated or 3-Methyleneisoindolin-1-ones |

| Rhodium-Catalyzed Annulation | N-Benzoylsulfonamide, olefin | Broad olefin scope, constructs quaternary centers | 3-Monosubstituted or 3,3-Disubstituted Isoindolinones |

This table is based on data from references researchgate.netresearchgate.netnih.gov.

Reactions Involving the Lactam Nitrogen

The nitrogen atom within the lactam ring of this compound possesses a reactive N-H bond, making it a key site for further functionalization. This allows for the introduction of various substituents, thereby modifying the molecule's steric and electronic properties. Common transformations include N-alkylation and N-arylation.

While specific studies on this compound are not extensively detailed in the provided literature, the general reactivity of the isoindolinone scaffold is well-established. Transition metal-catalyzed cross-coupling reactions are a primary tool for N-arylation. Palladium-catalyzed C-H functionalization approaches, for example, enable the coupling of the lactam nitrogen with aryl partners. acs.orgnih.govacs.org These methods are often redox-neutral and tolerate a wide range of functional groups. acs.orgnih.govacs.org

Similarly, rhodium-catalyzed processes are employed for the synthesis of N-substituted isoindolinones. nih.gov These reactions often proceed via C-H activation and annulation pathways, where the nitrogen atom plays a crucial role in the cyclization step. nih.gov The synthesis of isoindolinones from nitroarenes and o-phthalaldehyde (B127526) mediated by indium also highlights the formation of the N-substituted ring system in a one-pot procedure. clockss.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound is critical for optimizing existing methods and developing new synthetic strategies. These investigations often involve a combination of experimental studies, such as kinetic analysis and intermediate trapping, and computational modeling.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the formation of isoindolinone derivatives. pitt.edunih.gov These studies provide molecular-level insights into transition states, reaction intermediates, and the energetics of different potential pathways, which can be difficult to obtain through experimental means alone. pitt.edu

For instance, computational studies on the rhodium-catalyzed synthesis of isoindolinones have helped to delineate the roles of the metal catalyst. nih.gov DFT calculations can model the formation of key intermediates, such as metallacycles, and predict the energy barriers for subsequent steps like olefin insertion and reductive elimination. nih.gov In the context of base-promoted cascade reactions for synthesizing 3,3-disubstituted isoindolin-1-ones, DFT calculations have been used to support the proposed mechanism, helping to understand the bifurcation in the mechanistic track that leads to different product classes. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) methods can be used to analyze the electronic properties and photochemical behavior of reaction intermediates and catalyst complexes, as demonstrated in studies of rhodium-catalyzed acylnitrene transfer reactions. youtube.com Such analyses are crucial for understanding photoresponsive catalytic systems. youtube.com Computational analysis has also been applied to understand the mechanisms of trifluoromethylation reactions, which are central to the synthesis of the title compound. montclair.edu

Role of Intermediates (e.g., Metallacycles, Radical Intermediates)

Metallacycles: In transition metal-catalyzed reactions, the formation of a metallacycle intermediate is a common and crucial step. For example, in the rhodium-catalyzed C-H functionalization of N-benzoylsulfonamides, the reaction proceeds through the formation of a five-membered rhodacycle. nih.gov This intermediate is generated via C-H activation and subsequently undergoes insertion of an olefin, leading to the final isoindolinone product. nih.gov Similarly, palladium-catalyzed C-H functionalization reactions for isoindolinone synthesis are believed to proceed via palladacycle intermediates. rsc.org

Radical Intermediates: Radical species play a significant role in certain synthetic routes, particularly those involving trifluoromethylation. nih.gov The trifluoromethyl group is often introduced via a trifluoromethyl radical (•CF₃). nih.gov This highly reactive intermediate can be generated from various precursors and readily adds to arenes or heteroarenes. nih.gov The involvement of radical intermediates is a key feature of many modern trifluoromethylation methods. researchgate.netnih.gov While radical reactions can sometimes be perceived as less selective, modern catalytic systems, often involving copper, have been developed to control the reactivity of these open-shell species, even enabling enantioselective transformations. researchgate.net

Other important intermediates in isoindolinone synthesis include imines, which are formed from the condensation of an amine and a carbonyl group, and subsequently cyclize to form the lactam ring. clockss.org In base-catalyzed cascade reactions, alkoxide intermediates are generated upon nucleophilic attack at a carbonyl group, and their subsequent intramolecular reactions dictate the final product structure. researchgate.net

Theoretical and Computational Studies on 4 Trifluoromethyl Isoindolin 1 One

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems.

Optimization of Molecular Geometries

A DFT study would begin with the optimization of the molecular geometry of 4-(Trifluoromethyl)isoindolin-1-one. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable three-dimensional structure. The resulting data would typically include bond lengths, bond angles, and dihedral angles.

Conformational Analysis

Molecules can often exist in different spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis would identify the different stable conformers of this compound and determine their relative energies to identify the most predominant form.

Electronic Structure Analysis

This analysis would provide insights into the distribution of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity.

Mechanistic Computational Chemistry

Computational chemistry is also instrumental in elucidating reaction mechanisms.

Transition State Analysis

For any chemical reaction involving this compound, computational chemists would search for the transition state structure. This is the high-energy intermediate state that connects the reactants and products. The properties of the transition state are key to understanding the reaction's kinetics.

Energy Profiles of Reactions

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a chemical reaction and helps to determine the reaction's feasibility and rate-determining step.

While the framework for conducting theoretical and computational studies on this compound is well-established within the field of computational chemistry, the specific data and detailed research findings for this particular compound are not available in the current body of scientific literature. Further research would be required to generate the specific data points and analyses for the outlined sections.

Solvation Effects in Computational Models

The interaction of a solute with its surrounding solvent molecules, known as solvation, can significantly influence its conformational preferences, reactivity, and spectroscopic properties. Computational models are invaluable tools for studying these effects. For a molecule like this compound, both explicit and implicit solvation models can be employed to understand its behavior in different solvent environments.

Explicit solvent models involve the inclusion of a number of individual solvent molecules around the solute. While computationally intensive, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective for calculating bulk solvation free energies.

For fluorinated compounds, the choice of solvation model is critical. The solvation parameter model, for instance, can be used to understand the different intermolecular interactions that govern retention in chromatographic systems, highlighting the importance of hydrogen bond basicity and dispersion forces. acs.org The accurate prediction of solvation free energies for a wide range of organic compounds, including those with polar functional groups, has been achieved with mean absolute errors as low as 0.40 kcal/mol using modified solvation free energy density (SFED) models. researchgate.net

The solvation of this compound in various solvents would likely show that polar solvents stabilize the molecule to a greater extent due to its polar lactam group. The trifluoromethyl group, while generally increasing lipophilicity, can also participate in non-conventional hydrogen bonding and dipole-dipole interactions, further influencing its solvation profile. Computational studies on similar fluorinated molecules have demonstrated that both non-specific dipolar interactions and specific hydrogen-bonding play a significant role in their solvatochromic shifts. researchgate.net

Table 1: Representative Calculated Solvation Free Energies (ΔGsolv) for a Model Trifluoromethylated Aromatic Compound in Various Solvents

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| Water | 78.4 | -5.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -6.5 |

| Acetonitrile (B52724) | 37.5 | -5.2 |

| Methanol (B129727) | 32.7 | -4.9 |

| Dichloromethane | 8.9 | -3.1 |

| Toluene | 2.4 | -2.5 |

Note: The data in this table is illustrative and based on general trends for similar compounds. Specific experimental or computational data for this compound is not publicly available.

Advanced Computational Methods for Fluorinated Systems

The presence of fluorine atoms, particularly in a trifluoromethyl group, introduces unique electronic features that require sophisticated computational methods for accurate modeling.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property is primarily transmitted through the sigma framework (inductive effect), which polarizes the C-F bonds and the carbon atom of the CF3 group. This strong inductive effect can significantly influence the acidity or basicity of nearby functional groups. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. For fluorinated compounds, hybrid functionals that incorporate a portion of the exact Hartree-Fock exchange, such as B3LYP, and meta-hybrid GGA functionals, like M06-2X, have shown to be particularly effective. researchgate.netjoasciences.comrsc.org These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions.

A key aspect of the CF3 group is its ability to act as a "superelectrophile" activator, enhancing the electrophilic character of adjacent cationic centers through its potent electron-withdrawing nature. acs.org This leads to greater positive charge delocalization and can influence the regioselectivity of chemical reactions. acs.org Computational studies have shown that the CF3 group can have profound effects on the chemistry of superelectrophiles, leading to interesting chemo-, regio-, and stereoselectivities. acs.org

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For this compound, this involves identifying the most likely sites for nucleophilic and electrophilic attack, as well as predicting the activation barriers for various reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. For an electrophilic attack, the reaction is favored at the atom with the largest HOMO coefficient. Conversely, for a nucleophilic attack, the reaction is favored at the atom with the largest LUMO coefficient.

In this compound, the electron-withdrawing CF3 group is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic aromatic substitution. The carbonyl group of the lactam is also an inherent electrophilic site. The nitrogen atom's lone pair contributes to the HOMO, making it a potential site for electrophilic attack or protonation.

Recent computational work on the reactivity of fluorinated radicals has highlighted the nuanced behavior of the CF3 group. DFT calculations have been used to explain why the •CF3 radical behaves as an electrophile in reactions with heterocycles, in contrast to the more nucleophilic character of •CH3 or •CF2H radicals. researchgate.netrsc.org These studies reproduce experimental selectivities and provide a rationale based on the interplay of inductive and conjugative effects of the fluorine atoms. researchgate.netrsc.org

Predictive models for drug metabolism often use quantum mechanical calculations to estimate the activation energies for reactions at potential sites of metabolism. acs.orgijcce.ac.ir Such models could be applied to this compound to predict its metabolic fate, for instance, by identifying which positions on the aromatic ring are most susceptible to hydroxylation by cytochrome P450 enzymes.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Isoindolinone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is representative of a typical isoindolinone derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Advanced Applications and Future Research Directions

Development of Novel Synthetic Methodologies

Recent research has emphasized the creation of more efficient and sustainable methods for synthesizing trifluoromethyl-containing isoindolinones. These efforts are crucial for making these valuable compounds more accessible for research and potential applications. A notable approach involves a cascade radical trifluoromethylation and cyclization of tertiary enamides. nih.gov This method provides a direct route to the isoindolinone core structure.

The efficiency of synthetic routes to trifluoromethyl-containing isoindolinones is often dictated by the catalyst and reagents employed. In a prominent method, tertiary enamides are converted to the desired isoindolinones using trimethylsilyl-trifluoromethyl (TMSCF3) as the trifluoromethyl radical source and an oxidant like phenyliodine diacetate (PhI(OAc)2). researchgate.net

A key discovery in optimizing this process was the role of certain additives. Research has shown that the addition of potassium bifluoride (KHF2) is crucial for the cyclization process, significantly improving the yield of the isoindolinone product compared to reactions without it or with other bifluoride salts like NaHF2. researchgate.net The solvent also plays a critical role, with ethyl acetate (B1210297) found to be superior to other solvents like acetonitrile (B52724) or dichloromethane. researchgate.net

More recently, electrochemical methods have been developed, representing a significant advancement. rsc.org An electrochemical cathode reduction strategy can generate trifluoromethyl radicals from an inexpensive and readily available reagent (IMDN-SO2CF3). This approach is highly efficient, proceeds without requiring additional chemical redox reagents, and is applicable to the synthesis of various isoquinoline-1,3-diones and oxindoles, showcasing a modern catalytic strategy. rsc.org

| Reagent Type | Example | Function | Reference |

|---|---|---|---|

| CF3 Radical Source | TMSCF3 | Provides the trifluoromethyl group. | researchgate.net |

| Oxidant | PhI(OAc)2 | Initiates the radical cascade process. | researchgate.net |

| Additive | KHF2 | Crucial for the cyclization step, significantly improving yield. | researchgate.net |

| Electrochemical Reagent | IMDN-SO2CF3 | Inexpensive CF3 source for electrochemical synthesis. | rsc.org |

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like 4-(trifluoromethyl)isoindolin-1-one. sruc.ac.uk The development of electrochemical synthesis is a prime example of a greener approach, as it avoids the need for bulk chemical oxidants, which often produce stoichiometric amounts of waste. rsc.org

Sustainable manufacturing is a key goal in the chemical industry. umweltbundesamt.de This involves developing synthetic routes that are not only efficient but also utilize environmentally benign solvents, operate under mild conditions, and are scalable. figshare.com The radical cyclization method for producing trifluoromethyl-containing isoindolinones, while effective, can be further optimized to align with green chemistry principles by exploring recyclable catalysts and minimizing solvent usage. nih.govsruc.ac.uk The broader movement towards sustainability in the chemical sector encourages the molecular redesign of products and processes to be more cost-effective and beneficial for human health and the environment. sruc.ac.uksustainablechemistrycatalyst.org

Exploration of Structure-Reactivity Relationships

Understanding how the molecular structure of the precursors influences the outcome of the reaction is fundamental to optimizing the synthesis of this compound.

The trifluoromethyl (CF3) group exerts a powerful influence on a molecule's properties due to its strong electron-withdrawing inductive effect. researchgate.net When attached to the benzene (B151609) ring of the isoindolinone scaffold, the CF3 group significantly impacts the electron density of the aromatic system. This electronic effect can alter the reactivity of the molecule in subsequent chemical transformations and is a key factor in its biological activity. researchgate.net The position of the CF3 group is critical; its placement at C-4, as in this compound, directly influences the chemical environment of the adjacent carbonyl group and the nitrogen atom within the five-membered ring.

Research into the synthesis of trifluoromethyl-containing isoindolinones has revealed a significant dependence on the nature of other substituents on the starting materials. rsc.org In the radical cyclization of tertiary enamides, the substituents on the benzoyl group can dictate whether the reaction yields the desired isoindolinone or a different product, such as a trifluoromethylated alkene. nih.govrsc.org

This relationship is detailed in the following findings:

Electron-donating groups: A methoxy (B1213986) group (-OCH3) in the para-position of the benzoyl moiety resulted in the trifluoromethylated alkene as the main product, disfavoring the cyclization to isoindolinone. rsc.org

Weakly activating groups: A methyl group (-CH3) in the para-position led to a mixture of the isoindolinone and the alkene. rsc.org However, moving the methyl group to the ortho-position favored the formation of the isoindolinone as the main product. nih.gov

Halogen substituents: Halides (e.g., -F, -Cl, -Br) on the para-position of the benzoyl group strongly directed the reaction to form only the isoindolinone products. nih.gov

Strongly deactivating groups: A nitro group (-NO2) in the para-position deactivated the system to such an extent that no reaction occurred. researchgate.net

| Substituent (Position) | Observed Main Product(s) | Reference |

|---|---|---|

| -OCH3 (para) | Trifluoromethylated alkene | rsc.org |

| -CH3 (para) | Mixture of isoindolinone and alkene | nih.govrsc.org |

| -CH3 (ortho) | Isoindolinone | nih.gov |

| -F, -Cl, -Br (para) | Isoindolinone | nih.gov |

| -NO2 (para) | No reaction | researchgate.net |

Integration with Modern Chemical Synthesis Paradigms

The synthesis of specialty chemicals like this compound is increasingly benefiting from modern chemical synthesis paradigms that prioritize efficiency, sustainability, and automation. The shift from traditional batch processing to continuous-flow technology is a significant trend, offering improved process control, enhanced safety, and greater efficiency, particularly for the synthesis of active pharmaceutical ingredients (APIs). rsc.org

The development of electrochemical methods for trifluoromethylation aligns perfectly with this modern approach, as electrochemical reactors are well-suited for continuous-flow operation. rsc.org Furthermore, the use of in silico (computational) and high-throughput experimentation strategies is becoming instrumental in rapidly identifying efficient and sustainable synthetic routes for complex molecules, as demonstrated in the development of other fluorinated compounds. figshare.com Applying these combined strategies to the synthesis of this compound could lead to highly optimized, scalable, and environmentally responsible manufacturing processes for this and related compounds.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCR design can be applied to create novel pathways to this and similar isoindolinone scaffolds.

The general approach to designing new MCRs often involves a detailed understanding of reaction mechanisms to combine different reaction types in a one-pot sequence. nih.govepfl.ch For instance, a hypothetical MCR for a trifluoromethylated isoindolinone could involve the condensation of an amine, an aldehyde, and a trifluoromethyl-containing building block, followed by an intramolecular cyclization. The development of such strategies is a key area of interest for medicinal and process chemists seeking to streamline the synthesis of biologically relevant molecules. nih.gov

Research into MCRs for other trifluoromethylated heterocycles provides a blueprint for future work. One-pot, four-component reactions have been successfully employed to synthesize trifluoromethylated piperidine (B6355638) derivatives, demonstrating the feasibility of combining multiple reagents, including a trifluoromethyl source, in a single transformation. researchgate.net Similarly, efficient one-pot syntheses of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones have been developed using an aromatic aldehyde, a 1,3-dione, and a trifluoromethylated pyrazolone. researchgate.net These examples underscore the potential for developing innovative MCRs for the synthesis of a wide array of trifluoromethyl-containing compounds.

A key strategy in MCR development is "substrate design," where reactants are engineered with multiple functional groups that can participate in a controlled reaction sequence. epfl.ch Applying this logic, a precursor to this compound could be designed to undergo a domino reaction, where an initial intermolecular reaction triggers a cascade of intramolecular cyclizations to form the desired isoindolinone ring system.

| Multicomponent Reaction (MCR) Attribute | Description | Potential Advantage for Synthesizing Trifluoromethylated Isoindolinones |

| Convergence | Three or more starting materials combine in a single operation. epfl.ch | Rapid assembly of the core isoindolinone structure. |

| Atom Economy | Most atoms of the reactants are incorporated into the final product. nih.gov | Reduced waste and more sustainable synthesis. |

| Complexity Generation | A single reaction can create significant molecular complexity. nih.gov | Efficient access to a diverse range of substituted isoindolinones. |

| Efficiency | Reduces the number of synthetic steps, purifications, and resource consumption. nih.gov | Lower cost and faster production timelines. |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. youtube.com This technology is increasingly being adopted in the pharmaceutical industry to enhance safety, improve efficiency, and enable the synthesis of novel compounds. nih.govacs.org

For the synthesis of this compound and other fluorinated compounds, flow chemistry presents several key benefits. Fluorination reactions, and those involving trifluoromethylating agents, can be highly energetic and may involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov This enhanced safety profile makes flow chemistry an attractive option for handling potentially hazardous trifluoromethylation steps.

Furthermore, flow chemistry enables precise control over reaction time, temperature, and stoichiometry, which can lead to higher yields, improved selectivity, and cleaner reaction profiles. youtube.com The ability to rapidly screen and optimize reaction conditions by simply adjusting flow rates and temperatures can significantly accelerate the discovery and development of synthetic routes. youtube.com

While specific applications of flow chemistry for this compound are still an emerging area, the technology has been successfully applied to the synthesis of other heterocyclic compounds. For example, the continuous-flow synthesis of various active pharmaceutical ingredients has been demonstrated, showcasing the scalability and robustness of this approach. nih.gov A significant challenge in flow chemistry is the management of solids that may form during a reaction and clog the reactor. khimod-alcen.com Recent innovations, such as combining flow reactors with ultrasound technology, are being developed to address this issue, paving the way for a broader application of flow chemistry to precipitation reactions. khimod-alcen.com

| Flow Chemistry Parameter | Advantage in Synthesis | Relevance to this compound |

| Heat Transfer | Superior temperature control prevents hotspots and thermal runaways. | Enhanced safety when using energetic or hazardous trifluoromethylating reagents. |

| Mixing | Rapid and efficient mixing of reagents. | Improved reaction rates and product consistency. |

| Scalability | Production can be increased by running the system for longer periods. | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Systems can be automated for high-throughput screening and library synthesis. youtube.com | Accelerated optimization of synthetic routes and rapid generation of derivatives. |

Emerging Research Frontiers in Trifluoromethylated Heterocycles

The field of trifluoromethylated heterocycles is a dynamic area of research, driven by the significant impact of the trifluoromethyl (CF3) group on the pharmacological properties of molecules. researchgate.net The introduction of a CF3 group can enhance metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, the development of new methods for introducing this crucial functional group is a major research focus. nih.gov

One of the most significant emerging frontiers is the direct C-H trifluoromethylation of heterocycles. nih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. Researchers have developed methods using benchtop-stable trifluoromethyl radical sources that can be applied to a wide variety of heterocyclic systems, often with high regioselectivity. nih.gov Applying such a direct C-H trifluoromethylation strategy to an isoindolin-1-one (B1195906) precursor could provide a novel and efficient route to this compound.

Another area of intense research is the development and application of new trifluoromethylating reagents. This includes electrophilic, nucleophilic, and radical sources of the CF3 group, each with unique reactivity profiles. researchgate.netnih.gov For instance, electrochemical methods are being explored to generate trifluoromethyl radicals under mild conditions, avoiding the need for harsh reagents. researchgate.net These novel reagents and methods expand the toolkit available to chemists for the synthesis of complex trifluoromethylated molecules.

The synthesis of novel trifluoromethylated building blocks is also a key research direction. researchgate.net These building blocks can then be used in various cyclization and annulation reactions to construct complex heterocyclic frameworks. For example, radical cascade reactions involving the addition of a CF3 radical to an unsaturated amide followed by cyclization have been developed for the synthesis of trifluoromethyl-containing isoindolinones. nih.gov

Future research will likely focus on combining these emerging strategies. For example, the integration of novel C-H activation techniques within a flow chemistry setup or the use of newly designed trifluoromethylated building blocks in multicomponent reactions could lead to even more powerful and efficient synthetic routes to valuable compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethyl)isoindolin-1-one?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, analogous isoindolinone derivatives are synthesized via base-mediated reactions between acetylphenyl precursors and aldehydes, followed by hydrolysis (e.g., NaOH in ethanol, 48-hour stirring at room temperature) . For this compound, trifluoromethyl groups are often introduced via electrophilic substitution or using trifluoromethylation reagents. Purification is achieved via recrystallization or column chromatography. Key intermediates should be validated using LCMS (e.g., m/z 201 [M+H]+ for the molecular formula C₉H₆F₃NO) .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is evaluated using:

- HPLC/LCMS : Retention times (e.g., 1.23–1.61 minutes under specific gradients) and mass-to-charge ratios (m/z 201 [M+H]+) .

- Melting Point Analysis : While not directly reported for this compound, related trifluoromethylated isoindolinones exhibit sharp melting points, suggesting crystallinity .

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm structural integrity, with characteristic peaks for the isoindolinone ring (e.g., carbonyl at ~170 ppm in ¹³C NMR) and trifluoromethyl groups (−60 to −70 ppm in ¹⁹F NMR) .

Q. What are the key spectroscopic characteristics used to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm) and isoindolinone CH₂ groups (δ 4.5–5.0 ppm) .

- ¹³C NMR : Carbonyl carbon at ~170 ppm and CF₃ carbon at ~120 ppm (quartet due to J-C-F coupling) .

- LCMS : Molecular ion peak at m/z 201 [M+H]+ with fragmentation patterns consistent with the trifluoromethyl group .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) for C-F bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in cyclization steps .

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during trifluoromethylation .

- In-Situ Monitoring : Use LCMS or TLC to track intermediate formation and adjust reaction conditions dynamically .

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and LCMS data with computational simulations (e.g., DFT calculations) .

- Elemental Analysis : Confirm empirical formulas (e.g., C₉H₆F₃NO) to rule out impurities .

- Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to identify procedural variabilities .

Q. What methodological considerations are critical when designing biological activity assays for trifluoromethyl-substituted isoindolinones?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., cholinesterases) or receptors with known interactions with fluorinated heterocycles .

- Dose-Response Curves : Use a range of concentrations (nM–µM) to assess potency and selectivity .

- Control Experiments : Include positive controls (e.g., donepezil for cholinesterase inhibition) and solvent controls to validate assay conditions .

- Metabolic Stability : Evaluate in vitro stability using liver microsomes to predict pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.